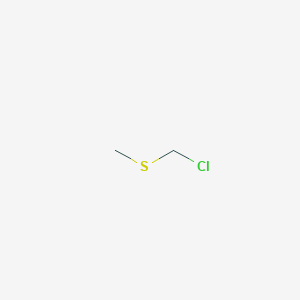

Chloromethyl methyl sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63205. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

chloro(methylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClS/c1-4-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMLCCRPDOIBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178406 | |

| Record name | Chlorodimethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-51-5 | |

| Record name | Chloromethyl methyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodimethyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl methyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorodimethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloromethyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Chloromethyl Methyl Sulfide (CMMS)

Executive Summary

Chloromethyl methyl sulfide (CMMS) (CAS: 2373-51-5) is a high-value electrophilic building block used extensively in the introduction of the methylthiomethyl (MTM) protecting group and as a precursor for sulfonium ylides. Its synthesis from dimethyl sulfide (DMS) is a classic oxidative chlorination.

While conceptually simple, the reaction is prone to over-chlorination (yielding dithis compound) and thermal runaway . This guide details the Sulfuryl Chloride (

Part 1: Critical Safety Protocol (Lachrymator & Alkylating Hazard)

WARNING: CMMS is a potent alkylating agent and a severe lachrymator (tear gas effect). It is structurally related to sulfur mustard agents.

| Hazard Category | Specific Risk | Mitigation Strategy |

| Inhalation | Severe respiratory irritant; potential to cause pulmonary edema. | Mandatory: Fume hood with high face velocity. Use a scrubber for |

| Skin Contact | Rapid absorption; alkylation of DNA/proteins. | Double-glove (Nitrile + Laminate). Wear a lab coat and face shield. |

| Hydrolysis | Reacts with moisture to release | Keep all glassware oven-dried. Store product over molecular sieves or stabilized copper. |

| Storage | Unstable at room temperature (polymerizes/degrades). | Store at -20°C. Do not store in standard refrigerators (corrosion risk). |

Part 2: Mechanistic Foundations

The conversion of DMS to CMMS is not a simple radical halogenation; it proceeds via an ionic mechanism involving a chlorosulfonium intermediate. Understanding this is crucial for controlling side reactions.

The Pummerer-Type Rearrangement

-

Electrophilic Attack: The sulfur atom of DMS attacks the chlorine source (

), forming a chlorosulfonium salt ( -

Proton Abstraction: The chloride ion acts as a base, abstracting a proton from an

-methyl group. -

Rearrangement: This generates a sulfonium ylide-like transition state which collapses to form the

-chloro sulfide (CMMS) and releases byproducts (

Figure 1: Mechanistic pathway of DMS chlorination via Sulfuryl Chloride.

Part 3: Primary Synthesis Protocol (Sulfuryl Chloride Method)

This method is preferred for scales >10g due to high atom economy and ease of byproduct removal (gases).

Reagent Stoichiometry & Setup

| Component | Role | Equiv. | Notes |

| Dimethyl Sulfide (DMS) | Substrate | 1.10 | Slight excess prevents di-chlorination. |

| Sulfuryl Chloride ( | Reagent | 1.00 | Freshly distilled if yellow (indicates decomposition). |

| Dichloromethane (DCM) | Solvent | 3-5 Vol | Anhydrous. Acts as a heat sink. |

Step-by-Step Methodology

1. Apparatus Preparation:

-

Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, a low-temperature thermometer, and a gas outlet connected to a dilute NaOH scrubber (to neutralize

/ -

Flush the system with dry Nitrogen (

).

2. Charge & Cool:

-

Add DMS (1.1 equiv) and anhydrous DCM to the flask.

-

Cool the mixture to -15°C using an ice/salt or acetone/dry ice bath.

-

Expert Insight: Temperature control is the variable most correlated with purity. Above 0°C, the rate of di-chlorination (

) increases significantly.

3. Controlled Addition:

-

Dilute

(1.0 equiv) in a small volume of DCM. -

Add dropwise over 60–90 minutes.

-

Critical Limit: Do not allow internal temperature to exceed -5°C. The reaction is exothermic.

4. Reaction & Degassing:

-

Once addition is complete, allow the mixture to warm to Room Temperature (RT) over 2 hours.

-

Stir at RT for an additional hour.

-

Observation: Vigorous gas evolution (

and

5. Isolation (Distillation):

-

Solvent Removal: Strip the DCM via rotary evaporation at atmospheric pressure (or slight vacuum) first.

-

Product Distillation: Distill the residue under reduced pressure.

-

Target Boiling Point: ~55–60°C at 15 mmHg (or 107°C at atmospheric, though vacuum is safer to avoid decomposition).

-

-

Yield: Expect 75–85%.

Figure 2: Operational workflow for the Sulfuryl Chloride synthesis route.

Part 4: Alternative Methodology (N-Chlorosuccinimide)

For small-scale (<5g) or when handling gaseous byproducts is difficult, N-Chlorosuccinimide (NCS) offers a solid-phase reagent alternative.

-

Reagents: DMS (1.1 eq), NCS (1.0 eq), Benzene or

(Traditional) -

Procedure:

-

Suspend NCS in solvent.

-

Add DMS dropwise at 0°C.

-

Stir until NCS (solid) disappears and Succinimide (solid) precipitates.

-

Filtration: Filter off the succinimide byproduct.

-

Distillation: Distill the filtrate to obtain CMMS.

-

-

Pros: No gaseous

management; milder conditions. -

Cons: Atom economy is lower (succinimide waste); filtration step required.

Part 5: Quality Control & Analytics

Verify the integrity of your synthesized CMMS using Proton NMR (

| Signal | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 4.80 - 4.95 ppm | Singlet | 2H | Methylene protons (Deshielded by Cl and S) | |

| 2.30 - 2.45 ppm | Singlet | 3H | Methyl protons |

Impurity Watch:

-

Dithis compound: Look for a singlet near

7.0 ppm ( -

DMS (Starting Material): Singlet at

2.1 ppm.

References

-

Bordwell, F. G.; Pitt, B. M. (1955). "The Structure of Chlorosulfonium Salts and the Mechanism of their Decomposition." Journal of the American Chemical Society, 77(3), 572–577.

-

Tuleen, D. L.; Marcum, V. C. (1967). "The reaction of sulfides with N-chlorosuccinimide." The Journal of Organic Chemistry, 32(1), 204–206.

-

Gross, H.; Rieche, A.; Höft, E.; Beyer, E. (1967). "Über

-Halogenäther, XXIII. Verfahren zur Darstellung von -

Sigma-Aldrich. (2024).[1] "Safety Data Sheet: this compound."

Sources

A Guide to the Spectroscopic Characterization of Chloromethyl Methyl Sulfide

Introduction: The Role and Scrutiny of a Versatile Reagent

Chloromethyl methyl sulfide (CH₃SCH₂Cl), also known as methylthiomethyl chloride (MTMCl), is a bifunctional organosulfur compound of significant interest in modern organic synthesis. Its utility stems from the presence of two reactive sites: a nucleophilic sulfur atom and an electrophilic carbon center, making it an effective reagent for a variety of chemical transformations.[1] Primarily, it is employed in the introduction of the methylthiomethyl (MTM) protecting group for alcohols and carboxylic acids, a strategy valued for the stability of the MTM ether or ester under various conditions and its selective deprotection.[2][3]

Given its role as a fundamental building block and its potential as a hazardous alkylating agent, verifying the identity, purity, and stability of this compound is a critical prerequisite for its use in any research, development, or manufacturing setting.[2] This guide provides an in-depth analysis of the primary spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data and interpretations presented herein serve as a benchmark for scientists and professionals engaged in its synthesis, quality control, and application.

Molecular Structure and Key Properties

A foundational understanding of the molecule's structure is essential before delving into its spectral data.

Caption: Molecular structure of this compound (CH₃SCH₂Cl).

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅ClS | [4] |

| Molecular Weight | 96.58 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~105-106 °C | |

| Density | ~1.153 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.498 | |

| GHS Hazards | Highly flammable, Skin/Eye Irritant, Respiratory Irritant | |

| Storage | Refrigerate (2-8 °C) under inert gas |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the first-line technique for the structural confirmation of this compound due to its speed and the clear, unambiguous information it provides about the electronic environment of the hydrogen atoms.

Data Summary

| Chemical Group | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |

| CH₃ -S- | 2.302 ppm | Singlet | 3H |

| -S-CH₂ -Cl | 4.722 ppm | Singlet | 2H |

| (Data sourced from ChemicalBook) |

Interpretation and Rationale

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, which is consistent with its structure.

-

Causality of Chemical Shifts: The singlet at 2.302 ppm is assigned to the three equivalent protons of the methyl group (CH₃-S-). This chemical shift is typical for a methyl group attached to a sulfur atom. The singlet at 4.722 ppm corresponds to the two equivalent protons of the chloromethyl group (-S-CH₂-Cl). The significant downfield shift of this signal compared to the methyl group is a direct consequence of the powerful electron-withdrawing inductive effect of the adjacent chlorine atom, which "deshields" the protons, causing them to resonate at a higher frequency.

-

Absence of Coupling: Both signals appear as sharp singlets because there are no adjacent, non-equivalent protons within three bonds to cause spin-spin splitting. This simplicity is a key identifier for this molecule.

Experimental Protocol: ¹H NMR Acquisition

This protocol describes a self-validating system for obtaining high-quality ¹H NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound. For a volatile liquid, this is best done by adding a small drop to a clean, tared vial and re-weighing.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its excellent solubilizing power for this compound and its well-characterized residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4-5 cm).

-

-

Instrument Setup & Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃. This step is critical as it compensates for any magnetic field drift during the experiment.

-

"Shim" the magnetic field by adjusting the shim coils to maximize field homogeneity. This is an iterative process aimed at achieving a sharp, symmetrical lock signal, which directly translates to high-resolution peaks in the final spectrum.

-

-

Data Acquisition:

-

Acquire the spectrum using standard parameters for a ¹H experiment on a 300 or 400 MHz spectrometer.

-

Set the spectral window to cover a range of approximately -1 to 10 ppm.

-

Use a 90° pulse angle to maximize signal for a single scan.

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay (e.g., 1-2 seconds) between scans to allow for full relaxation of the protons, ensuring accurate integration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in pure absorption mode (positive and upright).

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals at 2.302 and 4.722 ppm. The resulting integral ratio should be very close to 3:2, confirming the relative number of protons in each environment.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR complements the ¹H NMR data by providing direct information about the carbon skeleton of the molecule.

Data Summary

| Carbon Atom | Chemical Shift (δ) in CDCl₃ |

| C H₃-S- | 14.8 ppm |

| -S-C H₂-Cl | 49.3 ppm |

| (Data sourced from the Spectral Database for Organic Compounds, SDBS) |

Interpretation and Rationale

The proton-decoupled ¹³C NMR spectrum shows two signals, corresponding to the two unique carbon environments in the molecule.

-

Signal Assignment: The signal at 14.8 ppm is assigned to the methyl carbon (CH₃-S-). This is a typical chemical shift for an sp³-hybridized carbon attached to a sulfur atom. The signal at 49.3 ppm is assigned to the chloromethyl carbon (-S-CH₂-Cl). Similar to the proton spectrum, this carbon is significantly deshielded and shifted downfield due to the strong electron-withdrawing effect of the directly attached chlorine atom.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample is required. Use 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Instrument Setup: Lock and shim as described for the ¹H experiment.

-

Data Acquisition:

-

Select a ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument). This technique irradiates the protons, which collapses the C-H splitting (resulting in singlets for all carbons) and provides a significant signal enhancement via the Nuclear Overhauser Effect (NOE).

-

Set the spectral window to cover a range of approximately 0 to 200 ppm.

-

A greater number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the spectrum using the central peak of the CDCl₃ triplet, which is set to 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule's functional groups. For this compound, the key absorptions relate to the C-H, C-S, and C-Cl bonds.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2990-2920 | Medium-Strong | C-H stretching (asymmetric & symmetric) |

| ~1430 | Medium | CH₂ scissoring & CH₃ deformation |

| ~1220 | Medium | CH₂ wagging |

| ~700 | Strong | C-S stretching |

| ~670 | Strong | C-Cl stretching |

| (Assignments based on detailed vibrational analysis by Guirgis et al.) |

Interpretation and Rationale

The IR spectrum provides a characteristic "fingerprint" for the molecule.

-

C-H Stretching: The absorptions between 2990 and 2920 cm⁻¹ are characteristic of the stretching vibrations of sp³-hybridized C-H bonds in the methyl and chloromethyl groups.

-

Fingerprint Region: The region below 1500 cm⁻¹ is complex, but contains key structural information. The strong bands around 700 cm⁻¹ and 670 cm⁻¹ are particularly diagnostic and are assigned to the stretching vibrations of the C-S and C-Cl bonds, respectively. The presence of these strong, distinct peaks provides compelling evidence for the thioether and alkyl chloride functionalities.

Experimental Protocol: Neat Liquid IR Acquisition

-

Sample Preparation: As this compound is a liquid, the simplest method is to run a "neat" sample (without solvent). Place one drop of the liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup:

-

Record a background spectrum of the clean, empty sample compartment. This is a critical self-validating step that allows the instrument software to subtract absorptions from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place the prepared salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹. The instrument will automatically ratio the sample spectrum against the stored background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which offers further structural clues.

Data Summary

| m/z (mass-to-charge) | Relative Intensity (%) | Proposed Fragment Identity |

| 98 | 18.9 | [CH₃S³⁷CH₂Cl]⁺˙ (M+2 peak) |

| 96 | 51.3 | [CH₃S³⁵CH₂Cl]⁺˙ (Molecular Ion, M⁺˙) |

| 61 | 100.0 | [CH₃SCH₂]⁺ (Base Peak) |

| 49 | 11.5 | [CH₂Cl]⁺ |

| 45 | 33.1 | [CH₂SH]⁺ |

| (Data sourced from ChemicalBook) |

Interpretation and Rationale

The mass spectrum confirms the molecular weight and reveals the most stable fragments.

-

Molecular Ion Peak: The signal at m/z 96 corresponds to the molecular ion (M⁺˙), confirming the molecular weight of 96.58 g/mol (for the most abundant isotopes, ¹²C, ¹H, ³²S, ³⁵Cl). The peak at m/z 98 is the M+2 isotope peak, and its intensity relative to the M⁺˙ peak (~1/3) is characteristic of the presence of one chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

-

Base Peak and Fragmentation: The most intense signal, or "base peak," is at m/z 61 . This corresponds to the loss of a chlorine radical (•Cl) from the molecular ion, forming the highly stable, resonance-stabilized sulfonium cation [CH₃SCH₂]⁺. The stability of this cation is the primary reason it is the most abundant fragment.

-

Other Fragments: The peak at m/z 49 represents the chloromethyl cation [CH₂Cl]⁺, formed by cleavage of the C-S bond. The fragment at m/z 45 likely arises from rearrangement and fragmentation.

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct injection or through a Gas Chromatography (GC) inlet for purified samples. The sample is vaporized in the ion source.

-

Ionization:

-

The vaporized molecules enter the ionization chamber, which is under high vacuum.

-

A beam of high-energy electrons (typically standardized at 70 eV) bombards the molecules. This energy is sufficient to eject an electron from the molecule, forming the positively charged molecular ion (M⁺˙), and to induce fragmentation.

-

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of ions at each m/z value, generating the mass spectrum.

Concluding Remarks on Structural Verification

The unambiguous structural confirmation of this compound is achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR establish the precise connectivity and electronic environment of the hydrogen and carbon framework. Infrared spectroscopy confirms the presence of key functional group vibrations, particularly the C-S and C-Cl bonds. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's fragmentation pattern, which is consistent with the proposed structure. Together, these methods form a robust, self-validating analytical workflow essential for ensuring the quality and identity of this important synthetic reagent.

References

-

Tsai, Y. (2001). This compound. Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

-

Wikipedia. This compound. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. This compound - Molar mass. Available at: [Link]

-

NIST. Chloromethylmethyl sulfide. In NIST Chemistry WebBook. Available at: [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

Western University. NMR Sample Preparation. Available at: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS), SDBS No. 4278. Available at: [Link]

-

Guirgis, G. A., et al. (2000). Raman and infrared spectra, conformational stability, and ab initio calculations for this compound. Journal of Raman Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]

-

Spectroscopy Online. (2006). Electron Ionization Sources: The Basics. Available at: [Link]

Sources

The Dichotomous Reactivity of Chloromethyl Methyl Sulfide: A Deep Dive into its Nucleophilic Substitution Mechanisms

For Immediate Release

[SHANGHAI, CN – January 31, 2026] – Chloromethyl methyl sulfide (ClCH₂SCH₃), a structurally simple yet mechanistically nuanced reagent, holds a significant position in the synthetic chemist's toolbox. Its utility in introducing the methylthiomethyl (MTM) protecting group and as a versatile building block in organic synthesis is well-established.[1][2][3] However, a deeper understanding of its reaction mechanisms with a diverse array of nucleophiles is crucial for optimizing existing synthetic protocols and for the rational design of new chemical transformations. This technical guide provides an in-depth analysis of the core reaction mechanisms governing the reactivity of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Dual Personality of an α-Chloro Thioether

This compound is an organosulfur compound featuring both a reactive alkyl chloride and a thioether functionality.[2] This unique combination imparts a dichotomous character to its reactivity, allowing it to participate in a spectrum of nucleophilic substitution reactions that tread the mechanistic line between unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. The adjacent sulfur atom plays a pivotal role, capable of influencing the reaction course through inductive effects and, more significantly, through direct participation.

This guide will dissect the mechanistic intricacies of this compound's reactions with various nucleophiles, including solvent molecules (solvolysis), alkoxides, thiolates, and ambident nucleophiles like enolates. We will explore the underlying principles that dictate the operative mechanism, the causal factors behind experimental choices, and provide a framework for predicting and controlling the outcomes of these important reactions.

The Mechanistic Spectrum: Sₙ1, Sₙ2, and the Influence of the Sulfur Neighbor

The reaction of this compound with a nucleophile (Nu⁻) can, in principle, proceed through two canonical pathways: the concerted Sₙ2 mechanism or the stepwise Sₙ1 mechanism.

The Sₙ2 Pathway: A Concerted Dance

The Sₙ2 mechanism involves a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[4] This backside attack leads to an inversion of stereochemistry at the carbon center. For this compound, a primary alkyl halide, the Sₙ2 pathway is generally favored, particularly with strong, unhindered nucleophiles in polar aprotic solvents.

The Sₙ1 Pathway: A Stepwise Journey and the Role of the Sulfonium Ion

The Sₙ1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate.[5] Generally, primary alkyl halides like this compound are poor candidates for the Sₙ1 pathway due to the instability of the resulting primary carbocation. However, the presence of the adjacent sulfur atom dramatically alters this landscape.

The sulfur atom can participate in the departure of the leaving group through a phenomenon known as anchimeric assistance or neighboring group participation (NGP) .[3][6][7][8][9] The lone pair of electrons on the sulfur can attack the electrophilic carbon intramolecularly, displacing the chloride and forming a cyclic thiiranium ion intermediate. This intermediate is significantly more stable than a primary carbocation and its formation is the rate-determining step. The subsequent attack of a nucleophile on this intermediate is rapid and can occur at either of the two carbons of the three-membered ring, although attack at the less substituted carbon is generally favored.

This participation leads to an overall retention of stereochemistry, as the intramolecular Sₙ2-like attack and the subsequent intermolecular nucleophilic attack each proceed with inversion of configuration. The rate of reaction is also significantly accelerated compared to analogous primary alkyl halides lacking a participating neighboring group. For instance, Ph-S-CH₂-CH₂-Cl reacts with water 600 times faster than CH₃-CH₂-CH₂-Cl.[7]

Solvolysis Reactions: Unraveling the Mechanism with the Grunwald-Winstein Equation

Solvolysis, where the solvent acts as the nucleophile, is a powerful tool for dissecting reaction mechanisms. The extended Grunwald-Winstein equation is a linear free energy relationship used to correlate the specific rates of solvolysis with the ionizing power (Y) and nucleophilicity (N) of the solvent.[10][11][12][13]

log(k/k₀) = lN + mY

where:

-

k is the rate constant in a given solvent.

-

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

-

l is the sensitivity to solvent nucleophilicity.

-

m is the sensitivity to solvent ionizing power.

A study on the solvolysis of chloromethyl phenyl sulfide, a close analog of this compound, in a wide range of hydroxylic solvents at 0.0 °C provides valuable insights.[14] The analysis of the rate data using the extended Grunwald-Winstein equation reveals the complex interplay of solvent properties on the reaction mechanism.

| Solvent System | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Mechanistic Interpretation |

| Ethanol-Water, Methanol-Water, Acetone-Water | ~1.5 | ~0.5 | Predominantly Sₙ2-like with significant nucleophilic solvent assistance. |

| TFE-Water, HFIP-Water | ~0.8 | ~0.9 | Borderline, shifting towards an Sₙ1-like mechanism with strong anchimeric assistance in highly ionizing, poorly nucleophilic solvents. |

Table 1: Grunwald-Winstein analysis for the solvolysis of chloromethyl phenyl sulfide, adapted from data in[14]. TFE = 2,2,2-trifluoroethanol; HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.

The high l value in more nucleophilic solvents indicates a significant degree of nucleophilic participation from the solvent in the transition state, characteristic of an Sₙ2 or associative Sₙ2 mechanism.[10] Conversely, the higher m value in highly ionizing, non-nucleophilic fluorinated alcohols suggests a greater degree of charge separation in the transition state, consistent with a more Sₙ1-like mechanism facilitated by anchimeric assistance.[12][14]

Reactions with Strong Nucleophiles: A Preference for the Sₙ2 Pathway

In the presence of strong, anionic nucleophiles such as alkoxides (RO⁻) and thiolates (RS⁻), the reaction of this compound generally proceeds via a classic Sₙ2 mechanism. The high nucleophilicity of these species favors a direct backside attack over the formation of an intermediate.

Reaction with Alkoxides: The Williamson Ether Synthesis

The reaction of this compound with an alkoxide is a variation of the Williamson ether synthesis, a widely used method for preparing ethers.[15] For example, reaction with sodium ethoxide (NaOEt) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) affords ethoxymethyl methyl sulfide.

This reaction is also the basis for the introduction of the methylthiomethyl (MTM) protecting group for alcohols. The alcohol is first deprotonated with a base like sodium hydride (NaH) to form the alkoxide, which then reacts with this compound.[3]

Reaction with Thiolates: Formation of Thioacetals

Thiolates are excellent nucleophiles and readily react with this compound in an Sₙ2 fashion to form dithioacetals. The reaction is typically fast and high-yielding.

The Challenge of Ambident Nucleophiles: The Case of Enolates

Enolate anions are ambident nucleophiles, meaning they possess two nucleophilic sites: the α-carbon and the oxygen atom.[13] Their reaction with electrophiles can lead to either C-alkylation or O-alkylation. The regiochemical outcome of the reaction of an enolate with this compound is influenced by a number of factors, including the nature of the enolate, the counter-ion, the solvent, and the electrophile itself.[16][17][18]

Generally, harder electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation.[19] this compound, being a primary alkyl chloride, is considered a relatively soft electrophile. Therefore, C-alkylation is often the major pathway, leading to the formation of a β-keto sulfide.

However, the regioselectivity can be influenced by the reaction conditions. In weakly coordinating solvents like THF, where the enolate may exist as aggregates, C-alkylation is generally favored.[17] In strongly coordinating, polar aprotic solvents like DMSO or HMPA, which promote the formation of "naked" enolate anions, the proportion of O-alkylation may increase.

Experimental Protocols: A Guide to Mechanistic Investigation

Elucidating the reaction mechanism of this compound with a given nucleophile requires careful kinetic studies. A common and effective technique for studying fast reactions in solution is stopped-flow spectrophotometry .[20][21][22][23][24]

General Protocol for a Stopped-Flow Kinetic Study

This protocol outlines the general steps for determining the rate law and rate constant for the reaction of this compound with a nucleophile that results in a change in UV-Vis absorbance.

-

Preparation of Reagent Solutions:

-

Prepare a stock solution of this compound in a suitable, dry, and inert solvent (e.g., acetonitrile, THF).

-

Prepare a series of stock solutions of the nucleophile at different concentrations in the same solvent. Ensure the nucleophile is in its active, deprotonated form if necessary (e.g., using a non-nucleophilic base to generate an enolate).

-

All solutions should be maintained at a constant temperature using a thermostatted water bath.

-

-

Stopped-Flow Instrument Setup:

-

Data Acquisition:

-

Set the spectrophotometer to monitor the reaction at a wavelength where a significant change in absorbance is observed upon product formation or reactant consumption.

-

Initiate the reaction by rapidly mixing the two solutions. Data collection begins automatically after the flow stops.[22]

-

Record the change in absorbance as a function of time. Collect data for several half-lives.

-

Repeat the experiment with varying concentrations of the nucleophile while keeping the concentration of this compound constant and in pseudo-first-order excess.

-

-

Data Analysis:

-

Fit the absorbance versus time data to an appropriate kinetic model (e.g., single exponential for pseudo-first-order conditions) to obtain the observed rate constant (kobs).

-

Plot kobs versus the concentration of the nucleophile.

-

The nature of this plot will reveal the order of the reaction with respect to the nucleophile and allow for the determination of the second-order rate constant.

-

Conclusion: A Versatile Reagent with Predictable Complexity

The reactivity of this compound with nucleophiles is a fascinating case study in the interplay of substrate structure, nucleophile strength, and solvent effects. While its primary alkyl halide nature suggests a predisposition towards the Sₙ2 mechanism, the neighboring sulfur atom introduces the possibility of anchimeric assistance, opening up an Sₙ1-like pathway via a stabilized thiiranium ion intermediate.

For strong, anionic nucleophiles, the Sₙ2 pathway is generally dominant. In solvolysis reactions, the mechanism exists on a continuum, shifting from Sₙ2-like in nucleophilic solvents to a more Sₙ1-like character in highly ionizing, non-nucleophilic media, as elegantly demonstrated by Grunwald-Winstein analysis. With ambident nucleophiles like enolates, the reaction generally favors C-alkylation, but the regioselectivity can be tuned by the choice of solvent and reaction conditions.

A thorough understanding of these competing mechanistic pathways is paramount for chemists seeking to harness the full synthetic potential of this compound. By carefully considering the nature of the nucleophile and the reaction environment, it is possible to control the reaction outcome and achieve the desired synthetic transformation with high efficiency and selectivity.

References

-

Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Grokipedia. (n.d.). This compound. Retrieved from [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

chemeurope.com. (n.d.). Neighbouring group participation. Retrieved from [Link]

-

Korea Science. (n.d.). Solvolysis of (1S)-(+)-Menthyl Chloroformate in Various Mixed Solvents. Retrieved from [Link]

-

Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Stopped-flow Kinetics. Retrieved from [Link]

-

University of Alberta. (n.d.). Stop Flow Kinetics. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PMC - NIH. (2022). Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether. Retrieved from [Link]

-

Huskie Commons. (n.d.). Application of the extended Grunwald-Winstein equation to the solvolysis of dimethyl chlorothiophosphate and dimethyl chlorophosphate. Retrieved from [Link]

-

PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

-

PMC - NIH. (n.d.). Electron self-exchange activation parameters of diethyl sulfide and tetrahydrothiophene. Retrieved from [Link]

-

MDPI. (n.d.). Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ether, chloromethyl methyl. Retrieved from [Link]

-

ResearchGate. (2025). On the regioselectivity of the reaction of cyanothioacetamide with 2-acetylcyclo-hexanone, 2-acetylcyclopentanone, and 2-acetyl-1-(morpholin-4-yl)-1-cycloalkenes. Retrieved from [Link]

-

Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from [Link]

-

PubMed. (n.d.). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Retrieved from [Link]

-

PMC - NIH. (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Improved procedure for the synthesis of methyl ethers from alcohols. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Guidelines for Acquiring and Analyzing Stopped-Flow Data. Retrieved from [Link]

-

ResearchGate. (2025). Stereoinvertive SN1 Through Neighboring Group Participation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 330 Topics Discussed on Oct 2. Retrieved from [Link]

-

ResearchGate. (2025). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved from [Link]

-

Longdom Publishing. (2016). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Retrieved from [Link]

-

PMC - NIH. (n.d.). Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations. Retrieved from [Link]

-

ChemistryViews. (2012). C- or O-Alkylation?. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.6 Reactivity of Enolate Ions. Retrieved from [Link]

Sources

- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Neighbouring_group_participation [chemeurope.com]

- 4. This compound | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Solvolysis of (1S)-(+)-Menthyl Chloroformate in Various Mixed Solvents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 11. "Application of the extended Grunwald-Winstein equation to the solvolys" by Jeffrey S. Carver [huskiecommons.lib.niu.edu]

- 12. Use of Empirical Correlations to Determine Solvent Effects in the Solvolysis of S-Methyl Chlorothioformate [mdpi.com]

- 13. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]

- 14. Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. pharmaxchange.info [pharmaxchange.info]

- 17. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 18. chemistryviews.org [chemistryviews.org]

- 19. reddit.com [reddit.com]

- 20. web.williams.edu [web.williams.edu]

- 21. sfu.ca [sfu.ca]

- 22. agilent.com [agilent.com]

- 23. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 24. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

An In-depth Technical Guide to the Toxicity of Chloromethyl Methyl Sulfide

Introduction: Unveiling the Toxicological Profile of a Reactive Alkylating Agent

Chloromethyl methyl sulfide (CMMS), with the chemical formula ClCH₂SCH₃, is an organosulfur compound that serves as a versatile reagent in organic synthesis.[1] Despite its utility, its structural resemblance to sulfur mustards, a class of potent chemical warfare agents, raises significant concerns about its toxicological properties.[1] This guide provides a comprehensive analysis of the available and inferred toxicity data for CMMS, tailored for researchers, scientists, and drug development professionals. Due to a notable scarcity of direct toxicological studies on CMMS, this document employs an evidence-based inferential approach, drawing upon the well-documented toxicities of analogous compounds, particularly sulfur mustards and their monofunctional derivatives. This approach is essential for constructing a scientifically grounded understanding of the potential hazards of CMMS and for guiding safe handling and future research.

Hazard Profile from Material Safety Data Sheets

Safety Data Sheets (SDSs) provide a foundational, albeit general, overview of the hazards associated with this compound. These documents consistently highlight its flammable nature and its capacity to cause irritation to the skin, eyes, and respiratory system.[2][3] Ingestion is also noted as a route of exposure that may lead to harmful effects.[1] A summary of the key hazards identified in SDSs is presented in Table 1. It is crucial to recognize that many SDSs for CMMS state that comprehensive toxicological properties have not been fully investigated, underscoring the importance of the inferential analysis that follows.[4]

| Hazard Type | Description | Supporting Evidence |

| Physical Hazard | Highly flammable liquid and vapor.[3] | GHS Classification[5] |

| Acute Toxicity (Oral) | Harmful if swallowed; animal experiments suggest ingestion of less than 150 grams may be fatal or cause serious health damage.[1] | General statements in SDSs[1][2] |

| Skin Corrosion/Irritation | Causes skin irritation.[2] | GHS Classification[5] |

| Eye Damage/Irritation | Causes serious eye irritation.[2] | GHS Classification[5] |

| Respiratory Irritation | May cause respiratory irritation.[6] | GHS Classification[5] |

Table 1: Summary of Hazards for this compound from Safety Data Sheets

Inferred Mechanism of Toxicity: The Alkylating Action of a Sulfur Mustard Analog

The primary mechanism underlying the toxicity of this compound is inferred to be its activity as an alkylating agent, a characteristic it shares with sulfur mustards.[7] Alkylating agents exert their toxic effects by covalently attaching alkyl groups to biologically important macromolecules, most notably DNA.[8]

The process for sulfur mustards, and by extension CMMS, is believed to proceed through the formation of a highly reactive cyclic sulfonium ion intermediate.[7] This intramolecular cyclization occurs as the sulfur atom attacks the carbon bearing the chlorine atom, displacing the chloride ion. The resulting strained, three-membered ring is a potent electrophile, readily attacked by nucleophiles.

Within a biological system, the nucleophilic centers on DNA bases, particularly the N7 position of guanine, are prime targets for alkylation by this sulfonium ion.[9] This covalent modification of DNA can have profound consequences, including:

-

Inhibition of DNA Replication and Transcription: The presence of bulky adducts on the DNA template can stall the cellular machinery responsible for DNA synthesis and the transcription of genes into RNA, thereby halting essential cellular processes.

-

Induction of DNA Strand Breaks: The alkylation of DNA can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and subsequent strand breaks.

-

Cross-linking of DNA (for bifunctional agents): While CMMS is a monofunctional alkylating agent, the parent sulfur mustard is bifunctional and can cross-link DNA strands, a particularly lethal form of DNA damage.

-

Mutagenesis and Carcinogenesis: If the DNA damage is not properly repaired, it can lead to mutations during subsequent rounds of DNA replication. An accumulation of such mutations can, in turn, lead to the initiation of cancer.[7]

The proposed mechanism of DNA alkylation by this compound is depicted in the following diagram:

Figure 1: Proposed mechanism of DNA alkylation by this compound.

Toxicological Endpoints: An Inferential Assessment

Based on its classification as a potent alkylating agent and its structural similarity to sulfur mustards, the following toxicological endpoints can be inferred for this compound.

Acute Toxicity

Genotoxicity and Carcinogenicity

Alkylating agents are a well-established class of genotoxic compounds.[8] The ability of CMMS to form DNA adducts strongly suggests that it is mutagenic. Sulfur mustard is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen ("carcinogenic to humans").[10] While CMMS itself has not been evaluated by IARC, its mechanism of action is consistent with that of a carcinogen.[4][6] Therefore, it should be handled as a potential human carcinogen.

Dermal and Ocular Toxicity

Sulfur mustards are potent vesicants, causing severe blistering of the skin and damage to the eyes upon contact.[7] While monofunctional sulfur mustards are generally less potent than their bifunctional counterparts, they still retain the ability to cause significant local tissue damage.[11] Therefore, it is highly probable that this compound is corrosive to the skin and eyes, capable of causing chemical burns and long-term damage.

Comparative Toxicology with a Sulfur Mustard Analog

To provide a more quantitative context for the potential toxicity of this compound, it is useful to examine data from a closely related monofunctional analog, 2-chloroethyl ethyl sulfide (CEES). CEES is often used in research as a less toxic surrogate for sulfur mustard.[12] A study comparing the toxicity of sulfur mustard (SM) and CEES in mice provides valuable insight into the lethal doses of a monofunctional analog.

| Compound | Route of Administration | LD50 (mg/kg) |

| Sulfur Mustard (SM) | Percutaneous | 9.7 |

| Subcutaneous | 13.5 | |

| Oral | 19.3 | |

| Intraperitoneal | 4.8 | |

| 2-Chloroethyl ethyl sulfide (CEES) | Percutaneous | 1425 |

| Subcutaneous | 100 | |

| Oral | 566 | |

| Intraperitoneal | 17.7 |

Table 2: Comparative Acute Toxicity of Sulfur Mustard and 2-Chloroethyl ethyl sulfide in Mice (Data from[12])

The data in Table 2 clearly illustrate that the monofunctional analog (CEES) is significantly less acutely toxic than the bifunctional sulfur mustard. However, it is still a highly toxic substance, particularly via the intraperitoneal route. It is reasonable to hypothesize that the acute toxicity of this compound lies within a similar order of magnitude to that of CEES.

Experimental Protocols for Toxicological Assessment

A comprehensive toxicological evaluation of this compound would necessitate a battery of in vitro and in vivo assays. The following provides a conceptual workflow for such an assessment.

In Vitro Assays

-

Genotoxicity:

-

Ames Test (Bacterial Reverse Mutation Assay): To assess the potential for point mutations.

-

In Vitro Micronucleus Test: To detect chromosomal damage in mammalian cells.

-

Comet Assay (Single Cell Gel Electrophoresis): To quantify DNA strand breaks.

-

-

Cytotoxicity:

-

Neutral Red Uptake Assay or MTT Assay: To determine the concentration at which the compound is cytotoxic to cultured mammalian cells.

-

In Vivo Assays (Rodent Model)

-

Acute Toxicity (OECD Guidelines):

-

Up-and-Down Procedure (UDP), Acute Toxic Class (ATC) Method, or Fixed-Dose Procedure (FDP): To determine the LD50 via relevant routes of exposure (oral, dermal, inhalation).

-

-

Sub-chronic Toxicity Studies: Repeated dose studies (e.g., 28-day or 90-day) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Carcinogenicity Bioassay: Long-term studies to evaluate the tumor-inducing potential of the compound.

The following diagram illustrates a general workflow for toxicological testing:

Figure 2: General workflow for toxicological assessment of a novel compound.

Conclusion: A Profile of Inferred High Toxicity

In the absence of extensive empirical data, a robust toxicological assessment of this compound can be constructed through an understanding of its chemical properties and the behavior of its structural analogs. As a monofunctional sulfur mustard, CMMS is reasonably presumed to be a potent alkylating agent with significant genotoxic and cytotoxic potential. It should be handled with extreme caution as a substance that is likely to be corrosive to the skin and eyes, a respiratory irritant, and a potential human carcinogen. The quantitative toxicity data from analogs like 2-chloroethyl ethyl sulfide suggest that while CMMS may be less acutely toxic than bifunctional sulfur mustards, it remains a hazardous compound. The definitive characterization of its toxicological profile awaits comprehensive empirical testing following established regulatory guidelines.

References

- MSDS of this compound. (n.d.). Capot Chemical Co., Ltd.

-

Gautam, A., Vijayaraghavan, R., Sharma, M., & Ganesan, K. (2012). Comparative Toxicity Studies Of Sulfur Mustard (2,2'-Dichloro Diethyl Sulfide) And Monofunctional Sulfur Mustard (2-Chloroethyl Ethyl Sulfide), Administered Through Various Routes In Mice. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

- Thermo Fisher Scientific. (2010, December 6).

- Gautam, A., et al. (2010). Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes. Indian Journal of Pharmacology, 42(5), 291-297.

-

VNU Journal of Science. (2021). Toxicity of Military Chemical Sulfur Mustard on the Growth of Daphnia magna. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). SULFUR MUSTARD. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100C. Retrieved from [Link]

-

Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

-

SciSpace. (n.d.). Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes. Retrieved from [Link]

- Eldad, A., et al. (1993). In vivo and in vitro toxicity of newly synthesized monofunctional sulfur mustard derivatives. Cell Biology and Toxicology, 9(3), 263-274.

- Panasci, L., & D'Incalci, M. (1992). [Bis-chloromethyl ether and carcinogenesis of alkylating agents]. Medicina del Lavoro, 83(5), 441-446.

-

Defense Technical Information Center. (1995, April 5). Toxicology and Pharmacology of the Chemical Warfare Agent Sulfur Mustard - A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). alcohol. Retrieved from [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. Mustard gas - Wikipedia [en.wikipedia.org]

- 8. An evidence-based review of the genotoxic and reproductive effects of sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In vivo and in vitro toxicity of newly synthesized monofunctional sulfur mustard derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Chloromethyl methyl sulfide stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Chloromethyl Methyl sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CMMS), also known as methylthiomethyl chloride (MTMCl), is a versatile bifunctional reagent widely employed in organic synthesis, particularly for the introduction of the methylthiomethyl (MTM) protecting group.[1][2] Its utility in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science is well-established.[3] However, the inherent reactivity that makes CMMS a valuable synthetic tool also contributes to its instability, necessitating stringent storage and handling protocols to ensure its integrity and prevent hazardous situations. This guide provides a comprehensive overview of the chemical principles governing the stability of CMMS, details its decomposition pathways, and outlines field-proven storage and handling procedures to maintain its quality and ensure laboratory safety.

The Chemical Nature of this compound: A Double-Edged Sword

This compound (CH₃SCH₂Cl) is an α-chloro thioether.[1] This classification is central to understanding its reactivity. The molecule possesses two key reactive sites: a nucleophilic sulfur atom and an electrophilic carbon atom bonded to chlorine.[4] This duality allows it to participate in a wide range of synthetic transformations but also makes it susceptible to degradation.[5]

The sulfur atom, with its available lone pairs of electrons, can stabilize an adjacent positive charge, which significantly facilitates the departure of the chloride ion. This property makes CMMS a potent alkylating agent, but also primes it for unwanted nucleophilic substitution reactions with environmental nucleophiles like water.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2373-51-5 | [6] |

| Molecular Formula | C₂H₅ClS | [6] |

| Molecular Weight | 96.58 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 105-107 °C | [5] |

| Density | ~1.153 g/mL at 25 °C | [1] |

| Flash Point | 17 °C (Highly Flammable) | [1] |

| Solubility | Soluble in acetonitrile, ether, dichloromethane; Insoluble in water. | [5] |

Core Instability Mechanisms: Hydrolysis and Oxidation

The primary drivers of CMMS degradation under typical storage conditions are its sensitivity to moisture (hydrolysis) and air (oxidation). These processes can generate corrosive byproducts that may autocatalyze further decomposition, leading to a rapid decline in purity and the creation of a hazardous environment within the storage container.

Hydrolysis: The Threat of Moisture

As an α-chloro thioether, CMMS is susceptible to hydrolysis. The reaction with water leads to the formation of methylthiomethanol and hydrochloric acid (HCl). The generated HCl is particularly problematic as it can catalyze further decomposition of the compound and corrode storage containers.

-

Causality: The mechanism is facilitated by the ability of the sulfur atom to stabilize the transient carbocation formed upon chloride's departure. The presence of acid (H⁺ from the initial hydrolysis) can protonate the sulfur, further weakening the C-Cl bond and accelerating the reaction.

Oxidation: The Impact of Air

The sulfur atom in CMMS is in a low oxidation state and is therefore susceptible to oxidation by atmospheric oxygen. This process can be slow but is accelerated by exposure to light and heat. Oxidation can lead to the formation of the corresponding chloromethyl methyl sulfoxide, and potentially further to chloromethyl methyl sulfone.[5] These oxidized species possess different reactivity profiles and are considered impurities.

The Role of Stabilization

To counteract the degradation pathways, particularly acid-catalyzed hydrolysis, commercial preparations of CMMS are often stabilized with a mild, insoluble base like potassium carbonate (K₂CO₃).[6]

-

Mechanism of Action: Potassium carbonate acts as an acid scavenger. Any HCl generated through hydrolysis is immediately neutralized by the K₂CO₃, preventing the pH from dropping and thereby inhibiting the acid-catalyzed decomposition cycle. This simple addition significantly extends the shelf-life and maintains the integrity of the reagent.

Caption: Proposed decomposition pathways of CMMS and the role of a stabilizer.

A Self-Validating System for Storage and Handling

To preserve the integrity of CMMS, a multi-faceted approach to storage is required. Each condition is designed to mitigate a specific degradation pathway, creating a self-validating system where the "why" behind each step is clear.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale (Causality) |

| Temperature | Refrigerate at 2-8 °C.[7] | Reduces the kinetic rate of all decomposition reactions (hydrolysis, oxidation) and lowers the vapor pressure of this volatile compound. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Prevents contact with atmospheric oxygen, thus inhibiting the oxidation of the sulfur atom.[1] |

| Moisture | Keep container tightly closed in a dry place. | Prevents ingress of atmospheric moisture, which is the primary reactant for hydrolysis and the generation of corrosive HCl.[7] |

| Light | Store in an opaque or amber container. | Minimizes exposure to UV light, which can provide the activation energy for radical-based decomposition and oxidation pathways. |

| Ignition Sources | Store in a dedicated flammables-approved area. | The compound is highly flammable with a low flash point (17°C). Storage must be away from heat, sparks, and open flames.[1][7] |

| Container Sealing | Use containers with tight-fitting, inert seals. Reseal carefully after opening. | Prevents leakage of flammable vapors and ingress of air/moisture. Opened containers should be kept upright. |

Material Compatibility: Choosing the Right Equipment

The reactive nature of CMMS and its potential decomposition products dictates careful selection of materials for storage containers, transfer lines, and other equipment.

-

Causality: As a halogenated organic compound, CMMS can be aggressive towards certain plastics and elastomers.[8] Furthermore, the potential formation of HCl requires materials resistant to acid corrosion.

Table 3: Material Compatibility for this compound

| Material Class | Compatibility | Specific Examples & Notes |

| Glass | Excellent | Borosilicate glass (Pyrex®) is the preferred material for primary containers and lab apparatus due to its high inertness. |

| Metals | Good to Severe | Stainless Steel (304, 316): Generally good resistance, but can be susceptible to pitting corrosion if significant HCl is generated.[9] Avoid: Aluminum, zinc, and other reactive metals. |

| Plastics | Fair to Severe | PTFE, PFA, FEP: Excellent resistance. Recommended for cap liners, tubing, and seals. Avoid: PVC, Polycarbonate, Polystyrene, and most polyolefins (HDPE, LDPE, PP) which may soften, swell, or degrade. |

| Elastomers | Fair to Severe | FFKM (Kalrez®), FKM (Viton®): Generally good resistance. Avoid: Natural Rubber, Neoprene, EPDM, Silicone, and Buna-N (Nitrile), which have poor compatibility with halogenated hydrocarbons.[10] |

Experimental Protocols

Adherence to strict protocols is essential for both safety and experimental reproducibility.

Protocol 1: Safe Dispensing of this compound

-

Preparation:

-

Work exclusively within a certified chemical fume hood with high ventilation.

-

Ensure a safety shower and eyewash station are immediately accessible.[7]

-

Don appropriate Personal Protective Equipment (PPE): flame-retardant lab coat, chemical splash goggles, face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).

-

Ground all metal containers and receiving equipment to prevent static discharge.[7]

-

-

Inert Atmosphere Transfer:

-

Allow the refrigerated CMMS container to equilibrate to ambient temperature within the fume hood before opening to prevent condensation of moist air into the cold liquid.

-

If the bottle has a septum-sealed cap, use a syringe technique under a positive pressure of inert gas (Argon or Nitrogen).

-

If transferring from a screw-cap bottle, briefly flush the headspace of the receiving vessel with inert gas.

-

-

Dispensing:

-

Use only non-sparking tools for opening containers.[7]

-

Perform the transfer slowly and deliberately to minimize splashing and aerosol generation.

-

Use a clean, dry glass syringe or cannula for the transfer.

-

-

Post-Dispensing:

-

Tightly reseal the main CMMS container immediately after dispensing. If the container was blanketed with inert gas, ensure the seal is secure.

-

Clean any contaminated surfaces immediately with an appropriate solvent (e.g., isopropanol) followed by soap and water, ensuring proper disposal of cleaning materials as hazardous waste.

-

Return the CMMS container to refrigerated storage.

-

Protocol 2: Routine Quality Assessment of Stored CMMS

-

Visual Inspection (Monthly):

-

Without opening the container, visually inspect the liquid.

-

Acceptable: The liquid should be colorless to pale yellow.[1] The presence of a solid (potassium carbonate stabilizer) at the bottom is normal for stabilized grades.

-

Unacceptable: Significant darkening (dark yellow, brown, or black), presence of turbidity, or visible precipitate (other than the stabilizer) indicates potential decomposition. The material should be properly disposed of.

-

-

Headspace Pressure Check (Upon Opening):

-

When opening a container after a long storage period, do so slowly and cautiously behind a blast shield.

-

A noticeable hiss or pressure release may indicate gas evolution from decomposition. If this occurs, handle the material with extreme caution and consider disposal.

-

-

Chemical Reactivity Spot Check (As Needed):

-

For critical applications, a small aliquot can be tested. Quenching a small drop in a large volume of a nucleophilic solvent like methanol should proceed smoothly.

-

The formation of a precipitate or vigorous, uncontrolled gas evolution upon quenching could indicate the presence of dangerous impurities or decomposition products.

-

Caption: Recommended workflow for the safe handling and dispensing of CMMS.

Hazardous Decomposition Products

Under conditions of extreme heat, such as in a fire, CMMS will decompose to produce highly toxic and corrosive gases. Heating may also cause expansion and violent rupture of sealed containers.[7]

-

Primary Thermal Decomposition Products:

-

Carbon oxides (CO, CO₂)

-

Sulfur oxides (SOx)

-

Hydrogen chloride gas (HCl)

-

Awareness of these products is critical for emergency response planning and ensuring that appropriate fire-extinguishing media (e.g., dry chemical, CO₂, alcohol-resistant foam) are available.

References

-

Grokipedia. (n.d.). This compound. Retrieved from [Link]

- Berliner, M., & Belecki, K. (2007). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Organic Syntheses, 84, 102. doi: 10.15227/orgsyn.084.0102

-

ResearchGate. (2008). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthetic applications of cyclic .alpha.-chloro ethers and thioethers. 4. Use of (thio)acetal esters as reagents for the protection of alcohols. Synthesis of 2-tetrahydrothienyl ethers. The Journal of Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]

-

Unspecified. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiol Reactive Probes and Chemosensors. PubMed Central. Retrieved from [Link]

-

Wordpress. (2016). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]

-

Trelleborg Sealing Solutions. (2008). Materials Chemical Compatibility Guide. Retrieved from [Link]

-

YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link]

-

Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Stainless Steel Chemical Compatibility Chart. Retrieved from [Link]

-

Sciencemadness.org. (2019). Konrblum oxidation of 2-(chloromethyl)-2-methyl-1,3-dioxolane. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | 2373-51-5 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 2373-51-5 | Benchchem [benchchem.com]

- 6. This compound | C2H5ClS | CID 16916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. vumc.org [vumc.org]

- 9. calpaclab.com [calpaclab.com]

- 10. fag-ina.at [fag-ina.at]

An In-Depth Technical Guide to the Solubility of Chloromethyl Methyl Sulfide for Researchers and Drug Development Professionals

Introduction: Understanding the Medium for a Versatile Reagent

Chloromethyl methyl sulfide (CAS No. 2373-51-5), also known as methylthiomethyl chloride (MTMCl), is a bifunctional organosulfur compound of significant interest in modern organic synthesis.[1][2] Its utility as a reagent for introducing the methylthiomethyl (MTM) protecting group for alcohols and carboxylic acids, and as a methylene transfer agent, makes it a valuable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3][4] The efficacy and safety of any reaction involving this reagent are fundamentally tied to the choice of solvent. A deep understanding of its solubility characteristics is, therefore, not merely academic but a prerequisite for predictable, scalable, and safe chemical transformations.

This guide provides a comprehensive overview of the solubility of this compound, grounded in its physicochemical properties. It is designed for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how this reagent behaves in different solvent environments. We will explore the molecular interactions that govern its solubility, present known solubility data, and provide a detailed, field-proven protocol for determining its solubility in novel solvent systems.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure, polarity, and ability to interact with solvent molecules. This compound (CH₃SCH₂Cl) is a small molecule possessing both a polar carbon-chlorine bond and a polarizable thioether group.[5] However, it lacks hydrogen bond donor capabilities, a critical factor influencing its solubility profile.[6]

Key computed properties like the XLogP3 value of approximately 1.6 indicate a degree of lipophilicity, suggesting a preference for organic media over aqueous environments.[6][7] The molecule's overall moderate polarity explains its observed miscibility with a range of common organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅ClS | [6][8] |

| Molecular Weight | 96.58 g/mol | [7] |

| Appearance | Colorless to light yellow/brown liquid | [2][8] |

| Density | ~1.153 g/mL at 25 °C | [3][8] |

| Boiling Point | 105 °C (at 760 mmHg) | [3][4][8] |

| Flash Point | 17 °C (63 °F) | [3][8] |

| Refractive Index | n20/D ~1.498 | [4][8] |

| Vapor Pressure | 35 mmHg at 25 °C | [3][9] |

| Computed XLogP3 | 1.6 | [6][7] |

Solubility Profile: A Summary of Known Data

Direct quantitative solubility data for this compound is not widely published in the literature.[3] However, qualitative assessments from various chemical suppliers and databases provide a consistent, albeit non-quantitative, picture. The compound is broadly soluble in common aprotic organic solvents and insoluble in water.[1][6][8]

Table 2: Qualitative Solubility of this compound

| Solvent | Solvent Class | Solubility | Source(s) |

| Water (H₂O) | Polar Protic | Insoluble | [1][6][8] |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | [1][6][8] |

| Diethyl Ether (Et₂O) | Nonpolar / Weakly Polar | Soluble | [1][6][8] |

| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble | [1][6][8] |

Causality of Observed Solubility:

-

Insolubility in Water: Water is a highly polar, protic solvent that forms strong hydrogen bond networks. This compound cannot donate hydrogen bonds and its single hydrogen bond acceptor site (the sulfur atom) is weak.[6][10] The energy required to disrupt the water's hydrogen bonding network is not compensated by the weak interactions with the solute, leading to immiscibility.[11]

-

Solubility in Aprotic Solvents: Dichloromethane, diethyl ether, and acetonitrile are effective solvents because they interact with the solute through dipole-dipole and van der Waals forces.[12] As a moderately polar molecule, this compound is readily solvated by these media. Polar aprotic solvents are particularly effective as they can solvate the molecule without the competing, high-energy hydrogen bonding networks found in protic solvents.[13] This aligns with its common use in reactions involving solvents like dimethoxyethane (DME), an ether.[4][8]

Experimental Protocol for Solubility Determination

Given the absence of extensive quantitative data, researchers will often need to determine the solubility of this compound in specific solvents relevant to their work. The following protocol is a robust, self-validating system for this purpose. It prioritizes safety due to the hazardous nature of the reagent.

I. Pre-Experimental Safety Assessment (Mandatory)

This compound is a highly flammable liquid and vapor that causes skin, eye, and respiratory irritation.[7][14] It is also moisture-sensitive and incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[14]

-

Work Area: All manipulations must be performed inside a certified chemical fume hood with adequate ventilation.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Ignition Sources: Ensure the work area is free of all ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[11]

-

Emergency Preparedness: An eyewash station, safety shower, and a Class B fire extinguisher (dry chemical or CO₂) must be immediately accessible.

-

Waste Disposal: All contaminated materials and excess reagent must be disposed of as hazardous chemical waste according to institutional guidelines.

II. Materials and Reagents

-

This compound (>95% purity)

-

Test solvent(s) (anhydrous grade recommended)

-

Calibrated positive displacement micropipettes or gas-tight syringes

-

Analytical balance (readable to 0.1 mg)

-

Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Vortex mixer

-

Thermostatic shaker or water bath (for temperature control)

-

Centrifuge

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for quantitative analysis (optional, for high precision)

III. Qualitative Solubility Determination (Visual Method)